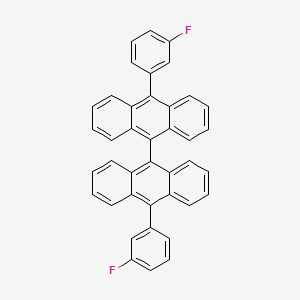
10,10'-Bis(3-fluorophenyl)-9,9'-bianthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10’-Bis(3-fluorophenyl)-9,9’-bianthracene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Bis(3-fluorophenyl)-9,9’-bianthracene typically involves multi-step organic reactions. One common method includes the coupling of 3-fluorophenyl groups with a bianthracene core. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling. The reaction conditions often require an inert atmosphere, elevated temperatures, and the use of solvents like toluene or dimethylformamide.
Industrial Production Methods
Industrial production methods for such compounds are less common due to their specialized applications. scaling up the synthesis would involve optimizing the reaction conditions to ensure high yield and purity, possibly using continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
10,10’-Bis(3-fluorophenyl)-9,9’-bianthracene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove certain functional groups or reduce double bonds.
Substitution: Halogenation or nitration can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying molecular interactions due to its aromatic structure.
Medicine: Investigated for its potential in drug delivery systems or as a part of therapeutic agents.
Industry: Applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action for 10,10’-Bis(3-fluorophenyl)-9,9’-bianthracene would depend on its specific application. In organic electronics, its mechanism involves the transfer of electrons through its conjugated system, which can be influenced by the presence of the fluorine atoms. These atoms can affect the electronic properties and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
10,10’-Bis(phenyl)-9,9’-bianthracene: Lacks the fluorine atoms, which can result in different electronic properties.
9,9’-Bianthracene: The parent compound without any substituents.
10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene: Similar but with fluorine atoms in a different position.
Uniqueness
10,10’-Bis(3-fluorophenyl)-9,9’-bianthracene is unique due to the specific positioning of the fluorine atoms, which can significantly influence its electronic properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C40H24F2 |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
9-(3-fluorophenyl)-10-[10-(3-fluorophenyl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C40H24F2/c41-27-13-9-11-25(23-27)37-29-15-1-5-19-33(29)39(34-20-6-2-16-30(34)37)40-35-21-7-3-17-31(35)38(26-12-10-14-28(42)24-26)32-18-4-8-22-36(32)40/h1-24H |
InChI Key |
ZTOGOFFYSZKBAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC(=CC=C7)F)C8=CC(=CC=C8)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129002.png)

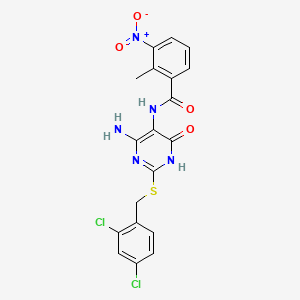
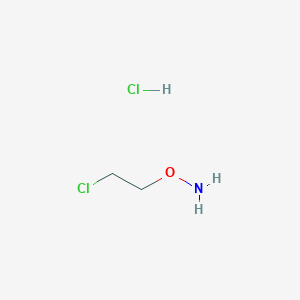

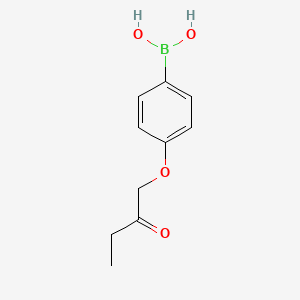
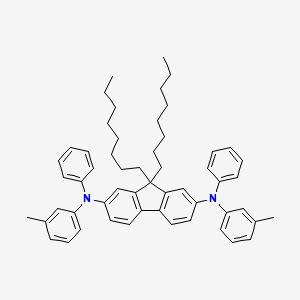
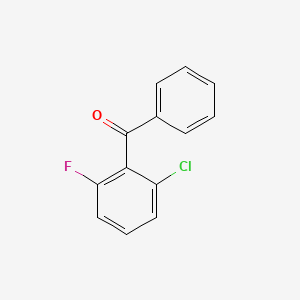
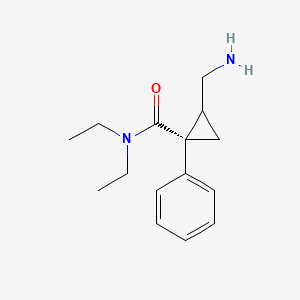
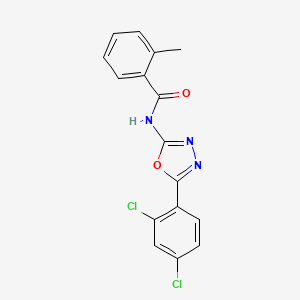
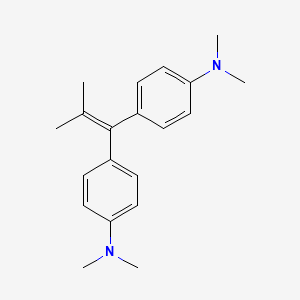
![1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone](/img/structure/B14129072.png)
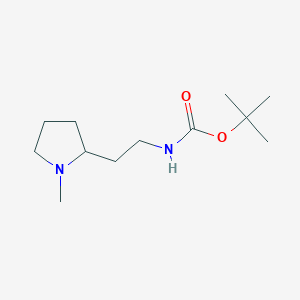
![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14129087.png)
